
5-Oxozaleplon
Overview
Description
5-Oxozaleplon is a metabolite of the sedative and hypnotic drug zaleplon, which is used primarily for the short-term treatment of insomnia. Zaleplon belongs to the pyrazolopyrimidine class and is known for its rapid onset and short duration of action. This compound is formed through the metabolism of zaleplon by aldehyde oxidase and is considered an inactive metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxozaleplon involves the oxidation of zaleplon. Zaleplon is primarily metabolized by aldehyde oxidase to form this compound. The reaction conditions typically involve the presence of aldehyde oxidase enzyme under physiological conditions .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolite of zaleplon. the synthesis of zaleplon itself involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to introduce the cyano and acetamide groups .
Chemical Reactions Analysis
Types of Reactions
5-Oxozaleplon undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to its formation from zaleplon.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving the cyano and acetamide groups
Common Reagents and Conditions
Oxidation: Aldehyde oxidase enzyme under physiological conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents for substitution reactions
Major Products Formed
Oxidation: this compound is the major product formed from the oxidation of zaleplon.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Oxozaleplon has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of zaleplon metabolism and its oxidative pathways.
Biology: Investigated for its role in the metabolic pathways of sedative and hypnotic drugs.
Medicine: Studied for its pharmacokinetics and potential interactions with other drugs.
Industry: Utilized in the development of analytical methods for the detection and quantification of zaleplon and its metabolites .
Mechanism of Action
5-Oxozaleplon itself is considered an inactive metabolite and does not exert significant pharmacological effects. The parent compound, zaleplon, exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. Zaleplon selectively binds to the omega-1 receptor located on the alpha subunit of the GABA-A receptor complex, enhancing the inhibitory effects of GABA and promoting sedation and hypnosis .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: The parent compound from which 5-Oxozaleplon is derived.
Desethylzaleplon: Another metabolite of zaleplon formed through the action of cytochrome P450 enzymes.
Zolpidem: Another nonbenzodiazepine hypnotic with a similar mechanism of action but different chemical structure.
Eszopiclone: A nonbenzodiazepine hypnotic with a longer duration of action compared to zaleplon
Uniqueness
This compound is unique in that it is an inactive metabolite of zaleplon, primarily formed through the action of aldehyde oxidase. Its formation and presence in the body provide insights into the metabolic pathways and pharmacokinetics of zaleplon .
Biological Activity
5-Oxozaleplon, a metabolite of the sedative zaleplon, has garnered interest due to its pharmacological properties and its role in the metabolism of zaleplon. This article delves into the biological activity of this compound, including its metabolic pathways, effects on sleep, and potential clinical implications.
Metabolism of Zaleplon to this compound
Zaleplon is primarily metabolized in the liver through two main pathways: oxidation by aldehyde oxidase and cytochrome P450 enzymes. The predominant metabolic route involves aldehyde oxidase, which converts zaleplon into this compound. Studies have shown that this conversion exhibits significant inter-individual variability due to differences in aldehyde oxidase activity among individuals and between sexes. For instance, male mice demonstrated higher metabolic activity compared to females, with variations observed across different mouse strains as well .
Effects on Sleep
Research indicates that this compound retains some pharmacological properties similar to those of zaleplon. Clinical evaluations have demonstrated that zaleplon effectively reduces sleep latency and increases total sleep time. In a study involving elderly patients, zaleplon was found to significantly decrease the time taken to fall asleep and increase overall sleep duration without affecting sleep architecture negatively . The effects of this compound on sleep are inferred from these studies, suggesting it may contribute similarly to improving sleep quality.
Case Studies
- Insomnia Treatment : A clinical trial involving 549 elderly outpatients showed that both zaleplon and zolpidem significantly reduced sleep latency compared to placebo. Zaleplon was particularly effective at doses of 5 mg and 10 mg, leading to a reduction in sleep onset time by approximately 15-20 minutes .
- Adverse Effects : Case studies also highlight potential adverse effects associated with zaleplon use, including instances of overdose leading to visual hallucinations and sedation . These findings underscore the importance of monitoring patients for adverse reactions, particularly in vulnerable populations.
Interactions with Other Medications
The formation of this compound can be inhibited by certain medications such as raloxifene, which significantly decreases its plasma levels when co-administered with zaleplon. This interaction emphasizes the need for careful consideration when prescribing zaleplon alongside other drugs that inhibit aldehyde oxidase activity .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Metabolism | Primarily formed from zaleplon via aldehyde oxidase; exhibits inter-individual variability. |
Sleep Effects | Reduces sleep latency; increases total sleep time; potential similar effects as zaleplon. |
Adverse Effects | Can include sedation and visual disturbances; overdose cases reported. |
Drug Interactions | Inhibited by medications like raloxifene; requires caution in clinical settings. |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying 5-Oxozaleplon in biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for its high sensitivity and specificity. For example, Horstkötter et al. employed LC-MS to identify this compound metabolites in human urine, achieving a limit of quantification (LOQ) of 100 ng/mL after solid-phase extraction (SPE) preconcentration .
- Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is another validated method, optimized using carboxymethyl-α-cyclodextrin as a charged carrier. CE-LIF offers an LOQ of 10 ng/mL for zaleplon and its metabolites but requires SPE for preconcentration .
- Critical Validation Steps : Include calibration curves using spiked matrices, recovery studies (>80% recovery for SPE), and inter-day/intra-day precision tests (CV <15%) to ensure reproducibility .
Q. What metabolic pathways and enzymes are involved in the formation of this compound from zaleplon?
- Methodological Answer :
- This compound is a primary oxidative metabolite of zaleplon, mediated by cytochrome P450 (CYP) enzymes , particularly CYP3A3. In vitro studies using human liver microsomes or hepatocytes are standard for pathway identification .
- Experimental Design :
Incubate zaleplon with microsomes/CYP isoforms.
Use LC-MS to track metabolite formation over time.
Inhibitor studies (e.g., ketoconazole for CYP3A4) confirm enzyme specificity.
- Key Data : Report metabolite yield (e.g., this compound accounts for ~40% of zaleplon metabolism in hepatic models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different analytical platforms?
- Methodological Answer :
- Root Causes : Discrepancies often arise from matrix effects (e.g., urine vs. plasma), ionization efficiency in LC-MS, or buffer pH variability in CE. For example, CE-LIF quantifies this compound at 100 ng/mL, whereas LC-MS detects it at lower concentrations due to higher sensitivity .
- Resolution Strategies :
Cross-validate methods using shared reference standards.
Perform spike-and-recovery experiments in multiple matrices.
Apply multivariate statistical analysis (e.g., Bland-Altman plots) to assess systematic bias .
Q. What experimental approaches optimize the separation of this compound from structurally similar metabolites?
- Methodological Answer :
- CE Parameter Optimization :
- Buffer composition: Test methanol/sodium acetate ratios (e.g., 7:3 v/v) and pH (3.1–5.0) to resolve this compound from 5-oxo-N-deethylzaleplon .
- Voltage: Higher voltages (15–20 kV) improve resolution but may cause Joule heating.
- LC-MS Gradients : Use reversed-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate co-eluting metabolites.
- Data Interpretation : Compare retention times/fragmentation patterns against synthesized standards .
Q. How do drug-drug interactions influence this compound’s pharmacokinetics, and how are these studied preclinically?
- Methodological Answer :
- In Vitro Models :
Co-incubate zaleplon with CYP inhibitors/inducers (e.g., rifampicin) in hepatocytes.
Quantify this compound via LC-MS to assess metabolic inhibition/induction .
- In Vivo Models :
- Administer zaleplon with interacting drugs (e.g., CNS depressants) to rodents.
- Collect plasma/urine at timed intervals and analyze using validated LC-MS methods.
- Statistical Analysis : Use ANOVA to compare AUC, Cmax, and t1/2 between treatment groups .
Q. Methodological Notes
- Reproducibility : Document buffer pH, voltage, and column lot numbers to ensure cross-lab consistency .
- Ethical Compliance : For human studies, include IRB-approved protocols and data anonymization steps .
- Data Contradiction Analysis : Use sensitivity analyses to test assumptions in pharmacokinetic models (e.g., one-compartment vs. two-compartment) .
Properties
IUPAC Name |
N-[3-(3-cyano-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-3-21(11(2)23)14-6-4-5-12(7-14)15-8-16(24)20-17-13(9-18)10-19-22(15)17/h4-8,10H,3H2,1-2H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPEMFJYAYYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=CC(=O)NC3=C(C=NN23)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159225-99-7 | |
Record name | 5-Oxozaleplon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159225997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-OXOZALEPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K33Y6D3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.